3,3-Dimethylazetidin-2-one
Overview
Description
3,3-Dimethylazetidin-2-one is a four-membered lactam, also known as a β-lactam. This compound is characterized by its strained ring structure, which imparts unique reactivity and stability. It is a significant scaffold in medicinal chemistry, particularly in the development of antibiotics and enzyme inhibitors .
Synthetic Routes and Reaction Conditions:
Aza-Michael Addition: One of the efficient synthetic routes involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Single Bond Ring Closing: Another method includes the formation of a single bond, either C–C or N–C, through enolate-mediated alkylation and Michael conjugate additions.
Industrial Production Methods: Industrial production often involves the use of catalytic amounts of molecular iodine under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve the use of metal hydrides such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidinones.
Mechanism of Action
Target of Action
The primary target of 2-Azetidinone, 3,3-dimethyl- is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
2-Azetidinone, 3,3-dimethyl- acts as a selective AMPD2 inhibitor . It induces allosteric modulation, causing a conformational change in the enzyme . This change prevents AMP from binding to the substrate pocket .
Biochemical Pathways
The inhibition of AMPD2 by 2-Azetidinone, 3,3-dimethyl- affects the energy homeostasis and immuno-oncology pathways . .
Pharmacokinetics
Similar compounds have been synthesized using various methods, suggesting potential routes for absorption and metabolism
Result of Action
The inhibition of AMPD2 by 2-Azetidinone, 3,3-dimethyl- could potentially disrupt energy homeostasis and immuno-oncology pathways . This disruption could have various molecular and cellular effects, depending on the specific context and cell type.
Action Environment
Similar compounds have been synthesized under specific conditions, suggesting that environmental factors could potentially influence the action of 2-azetidinone, 3,3-dimethyl- .
Biochemical Analysis
Biochemical Properties
“2-Azetidinone, 3,3-dimethyl-” interacts with the enzyme 11β-HSD1, which is widely expressed in liver, adipose tissue, and brain . The compound acts as a potent and selective inhibitor against the human and mouse forms of the enzyme . The inhibition of 11β-HSD1 by “2-Azetidinone, 3,3-dimethyl-” can reduce intracellular glucocorticoid concentrations, which has been proposed as a therapeutic approach for metabolic syndrome .
Cellular Effects
The effects of “2-Azetidinone, 3,3-dimethyl-” on cells are largely related to its inhibitory action on 11β-HSD1. By inhibiting this enzyme, the compound can reduce the conversion of inactive glucocorticoid hormone cortisone to the active glucocorticoid hormone cortisol . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of “2-Azetidinone, 3,3-dimethyl-” involves its interaction with 11β-HSD1. The compound binds to the enzyme, inhibiting its ability to convert cortisone to cortisol . This can lead to a reduction in intracellular cortisol concentrations, which can influence various biochemical processes, including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
Ezetimibe has been shown to reduce plasma cholesterol levels in preclinical models of hypercholesterolemia .
Metabolic Pathways
As an inhibitor of 11β-HSD1, it is likely involved in the metabolic pathway of cortisol, influencing the conversion of cortisone to cortisol .
Transport and Distribution
Given its role as an enzyme inhibitor, it is likely that it is transported to sites where 11β-HSD1 is present, such as the liver, adipose tissue, and brain .
Subcellular Localization
Given its role as an enzyme inhibitor, it is likely localized to the cytoplasm where 11β-HSD1 is present .
Scientific Research Applications
3,3-Dimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug design.
Medicine: Utilized in the development of antibiotics and cholesterol absorption inhibitors like Ezetimibe.
Industry: Employed in the synthesis of polymers and as a chiral template in asymmetric synthesis.
Comparison with Similar Compounds
Azetidine: Another four-membered ring compound with similar reactivity but different biological activities.
β-Lactam Antibiotics: Such as penicillins and cephalosporins, which also contain the β-lactam ring but are primarily used as antibiotics.
Uniqueness: 3,3-Dimethylazetidin-2-one is unique due to its selective inhibition of 11β-HSD1 and its application in the treatment of metabolic syndrome and type II diabetes . Its strained ring structure also imparts unique reactivity that is harnessed in various synthetic applications .
Properties
IUPAC Name |
3,3-dimethylazetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-6-4(5)7/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKVVTXKWWUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337774 | |
Record name | Pivalolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-91-1 | |
Record name | Pivalolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.